Ki Values Against H. pylori ThyX: C8‑C1 vs. Optimized Analogs 010‑C, 010‑I, and 010‑E
In a direct comparative study, C8‑C1 exhibited a Ki of 367 nM against recombinant H. pylori ThyX, measured via tritium release assay. Under identical conditions, the analog 010‑C (2‑hydroxy‑3‑(4‑methylbenzyl)‑1,4‑naphthoquinone) achieved a Ki of 28 nM, representing a 13‑fold improvement in affinity. Analog 010‑I gave a Ki of 258 nM, and analog 010‑E was less potent with a Ki of 1000 nM [1]. These data demonstrate that C8‑C1 is neither the most nor the least potent member of this chemical series, providing a defined baseline for structure–activity relationship (SAR) studies.
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | 367 nM |
| Comparator Or Baseline | 010‑C (28 nM), 010‑I (258 nM), 010‑E (1000 nM) |
| Quantified Difference | 010‑C is 13.1‑fold more potent; 010‑I is 1.4‑fold more potent; 010‑E is 2.7‑fold less potent |
| Conditions | Recombinant H. pylori ThyX, tritium release assay, pH 7.5, 25°C |
Why This Matters
Understanding the precise affinity of C8‑C1 relative to its nearest analogs enables rational selection of the appropriate tool compound for biochemical assays or as a starting point for medicinal chemistry optimization.
- [1] Skouloubris S, Djaout K, Lamarre I, et al. Targeting of Helicobacter pylori thymidylate synthase ThyX by non-mitotoxic hydroxy-naphthoquinones. Open Biol. 2015;5(6):150015. Table 1 and Results section 'Inhibition of HpThyX activity' View Source
